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Compound of Interest

Compound Name: 1,2-Diphenoxyethane

Cat. No.: B3422530 Get Quote

This guide provides a comprehensive analysis of the spectral data for 1,2-diphenoxyethane, a

molecule of interest in various fields of chemical research and drug development. As a

symmetrical diaryl ether, its structural elucidation through modern spectroscopic techniques

offers a valuable case study for researchers and scientists. This document will delve into the

practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and

¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to this compound,

offering field-proven insights into data acquisition and interpretation.

Introduction
1,2-Diphenoxyethane (C₁₄H₁₄O₂) is a solid organic compound characterized by two phenyl

rings linked via an ethylene glycol diether linkage.[1] Its symmetrical nature simplifies some

aspects of its spectral interpretation while also presenting unique features. Accurate

characterization of such molecules is a cornerstone of chemical synthesis, quality control, and

mechanistic studies in drug development. This guide is structured to provide not just the

spectral data but also the causality behind the experimental choices, ensuring a robust

understanding for the practicing scientist.

Molecular Structure and Symmetry
Understanding the molecular structure is paramount to interpreting its spectral data. 1,2-
Diphenoxyethane possesses a plane of symmetry, which dictates the number of unique

signals observed in its NMR spectra.
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Caption: Molecular structure of 1,2-Diphenoxyethane.

Part 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules in solution. For 1,2-diphenoxyethane, both ¹H and ¹³C NMR provide critical

information about its chemical environment.

¹H NMR Spectroscopy
The proton NMR spectrum of 1,2-diphenoxyethane is characterized by its simplicity, a direct

consequence of the molecule's symmetry.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

Sample Preparation:

Weigh approximately 5-10 mg of 1,2-diphenoxyethane.

Dissolve the sample in 0.7 - 1.0 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common

choice due to its excellent solvating power for a wide range of organic compounds and its

single deuterium lock signal.

Ensure the solution is clear and free of any solid particles. If necessary, filter the solution

through a small plug of glass wool into a clean NMR tube.[2]

Instrument Setup:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the CDCl₃. This step is crucial for

maintaining a stable magnetic field during acquisition.

Shim the magnetic field to achieve optimal homogeneity. This is an iterative process aimed

at maximizing resolution and obtaining sharp, symmetrical peaks.

Acquisition Parameters:
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Pulse Angle: A 30-45° pulse angle is typically used for routine ¹H spectra to ensure a good

signal-to-noise ratio without saturating the spins, allowing for faster repetition rates.

Acquisition Time (AT): Set to 2-4 seconds to ensure adequate digitization of the free

induction decay (FID) for good resolution.

Relaxation Delay (D1): A delay of 1-2 seconds is generally sufficient for protons in a

molecule of this size to relax back to equilibrium.

Number of Scans (NS): For a sample of this concentration, 16 to 64 scans are usually

adequate to achieve a good signal-to-noise ratio.

¹H NMR Data Summary

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

4.29 s 4H -O-CH₂-CH₂-O-

6.83-7.05 m 6H Ar-H (ortho, para)

7.26 m 4H Ar-H (meta)

Data sourced from ChemicalBook.

Interpretation and Insights:

Aliphatic Region: The singlet at 4.29 ppm integrating to 4 protons is characteristic of the two

equivalent methylene (-CH₂-) groups of the ethane bridge.[3] The deshielding effect of the

adjacent oxygen atoms shifts this signal downfield from typical alkane protons.[4][5] The

appearance as a singlet indicates that the protons on one methylene group are chemically

and magnetically equivalent to the protons on the other, and there is no significant coupling

between them due to rapid conformational changes.

Aromatic Region: The complex multiplet pattern between 6.83 and 7.26 ppm corresponds to

the ten aromatic protons.[3] The protons on the two phenyl rings are equivalent due to the

molecule's symmetry. The multiplet arises from the spin-spin coupling between the ortho,
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meta, and para protons on the phenyl rings. The downfield shift of these protons compared

to benzene (7.34 ppm) is due to the electron-donating effect of the ether oxygen.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum further confirms the symmetrical nature of 1,2-diphenoxyethane.

Experimental Protocol: Acquiring a Proton-Decoupled ¹³C NMR Spectrum

Sample Preparation: The same sample prepared for ¹H NMR can be used. For ¹³C NMR, a

slightly more concentrated sample (20-50 mg) may be beneficial due to the lower natural

abundance of the ¹³C isotope.

Instrument Setup: The locking and shimming procedure is identical to that for ¹H NMR.

Acquisition Parameters:

Pulse Program: A standard proton-decoupled pulse sequence is used to simplify the

spectrum to a series of singlets.

Pulse Angle: A 30-45° pulse angle is used to allow for a shorter relaxation delay.

Relaxation Delay (D1): A 2-second delay is a good starting point. Quaternary carbons

have longer relaxation times and may require a longer delay for accurate integration,

though routine ¹³C spectra are typically not integrated.

Number of Scans (NS): A significantly higher number of scans (e.g., 1024 or more) is

required compared to ¹H NMR to compensate for the low natural abundance of ¹³C.

¹³C NMR Data Summary
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Chemical Shift (δ, ppm) Assignment

66.8 -O-CH₂-CH₂-O-

114.6 Ar-C (ortho)

121.1 Ar-C (para)

129.5 Ar-C (meta)

158.8 Ar-C (ipso, C-O)

Data interpreted from typical ether chemical shifts and database information.[6]

Interpretation and Insights:

The signal at 66.8 ppm is assigned to the two equivalent methylene carbons. The

electronegative oxygen atoms cause a significant downfield shift into the typical range for

ether carbons (50-80 ppm).[4][5][7]

The four signals in the aromatic region confirm the presence of four distinct types of aromatic

carbons, consistent with a monosubstituted benzene ring.

The ipso-carbon (the carbon directly attached to the ether oxygen) is the most deshielded at

158.8 ppm due to the direct electron-withdrawing effect of the oxygen.

Part 2: Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a

molecule. For 1,2-diphenoxyethane, the key features are the C-O ether linkages and the

aromatic C-H and C=C bonds.

Experimental Protocol: Acquiring an FT-IR Spectrum of a Solid Sample (KBr Pellet Method)

Sample Preparation:

Grind 1-2 mg of 1,2-diphenoxyethane with approximately 100-200 mg of dry,

spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle. The KBr acts

as an IR-transparent matrix.
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The mixture should be ground to a fine, homogenous powder to minimize scattering of the

IR beam.

Pellet Formation:

Transfer the powder to a pellet press die.

Apply pressure using a hydraulic press to form a transparent or translucent pellet. A clear

pellet indicates good sample preparation.

Data Acquisition:

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty sample compartment to subtract

contributions from atmospheric water and carbon dioxide.

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio.

IR Spectral Data Summary

Wavenumber (cm⁻¹) Intensity Assignment

3060-3040 Medium Aromatic C-H stretch

2950-2850 Medium Aliphatic C-H stretch

1600, 1500 Strong Aromatic C=C ring stretch

1240 Strong
Asymmetric C-O-C stretch

(aryl-alkyl ether)

1040 Strong Symmetric C-O-C stretch

750, 690 Strong
Aromatic C-H out-of-plane

bend (monosubstituted)

Data interpreted from general IR correlation tables and spectral databases.[8][9]
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Interpretation and Insights:

The presence of both aromatic (above 3000 cm⁻¹) and aliphatic (below 3000 cm⁻¹) C-H

stretching vibrations confirms the basic structural components.

The strong absorptions at 1600 and 1500 cm⁻¹ are characteristic of the phenyl ring C=C

stretching.

The most diagnostic peaks for an ether are the C-O stretching vibrations.[10] For an aryl-

alkyl ether like 1,2-diphenoxyethane, two strong bands are expected: an asymmetric

stretch around 1240 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹.[4][11]

The strong bands at 750 and 690 cm⁻¹ are indicative of a monosubstituted benzene ring.

Part 3: Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry is a high-energy ionization technique that provides

information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: Acquiring an Electron Ionization (EI) Mass Spectrum

Sample Introduction: The sample is introduced into the ion source, typically via a direct

insertion probe for a solid like 1,2-diphenoxyethane, or via a gas chromatograph (GC-MS).

Ionization: In the ion source, the sample molecules are bombarded with a beam of high-

energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule,

forming a radical cation known as the molecular ion (M⁺•).[5]

Fragmentation: The excess energy imparted to the molecular ion causes it to fragment into

smaller, charged fragments and neutral radicals.

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a

quadrupole or magnetic sector), which separates them based on their mass-to-charge ratio

(m/z).

Detection: The separated ions are detected, and their abundance is plotted against their m/z

value to generate the mass spectrum.
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Mass Spectrometry Data Summary

m/z Relative Intensity (%) Assignment

214 61 [M]⁺• (Molecular Ion)

121 83 [C₆H₅OCH₂CH₂]⁺

94 17 [C₆H₅OH]⁺• (Phenol)

77 100 [C₆H₅]⁺ (Phenyl cation)

Data sourced from ChemicalBook and PubChem.[3]

Fragmentation Pathway

1,2-Diphenoxyethane
[C₁₄H₁₄O₂]⁺•

m/z = 214

[C₆H₅OCH₂CH₂]⁺
m/z = 121- •OC₆H₅

[C₆H₅OH]⁺•
m/z = 94

Rearrangement

[C₆H₅]⁺
m/z = 77

- •OH

Click to download full resolution via product page

Caption: Proposed fragmentation pathway for 1,2-diphenoxyethane in EI-MS.

Interpretation and Insights:

Molecular Ion: The peak at m/z 214 corresponds to the molecular weight of 1,2-
diphenoxyethane, confirming its elemental composition. The relatively high intensity of the

molecular ion peak is expected for a molecule containing aromatic rings, which can stabilize

the radical cation.

Base Peak: The base peak (the most intense peak) is observed at m/z 77, which

corresponds to the phenyl cation ([C₆H₅]⁺). This is a very stable carbocation and a common

fragment for phenyl-containing compounds.

Key Fragments:
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The peak at m/z 121 is likely due to the cleavage of one of the C-O bonds, resulting in the

[C₆H₅OCH₂CH₂]⁺ fragment.

The peak at m/z 94 corresponds to the phenol radical cation ([C₆H₅OH]⁺•), which can be

formed through a rearrangement process.

Conclusion
The collective data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provide a self-

validating and unambiguous structural confirmation of 1,2-diphenoxyethane. The symmetry of

the molecule is clearly evident in the simplicity of the NMR spectra. The characteristic

functional groups are readily identified by their vibrational frequencies in the IR spectrum.

Finally, the mass spectrum confirms the molecular weight and provides a logical fragmentation

pattern consistent with the known principles of mass spectrometry for ethers. This guide serves

as a practical reference for the spectral characterization of this and similar molecules,

emphasizing the importance of a multi-technique approach and a thorough understanding of

the underlying principles for confident structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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